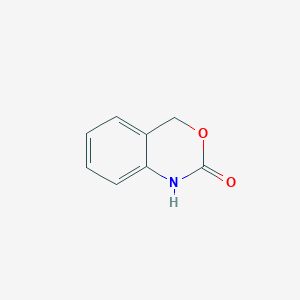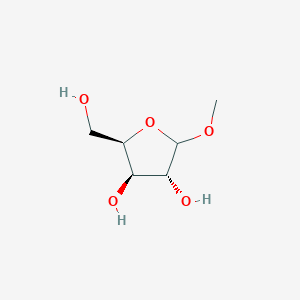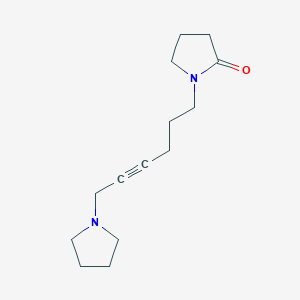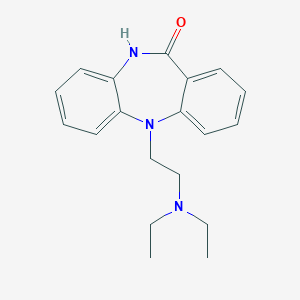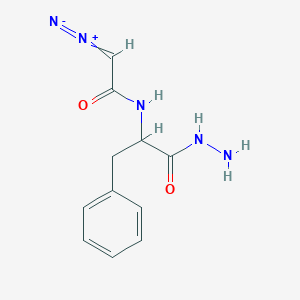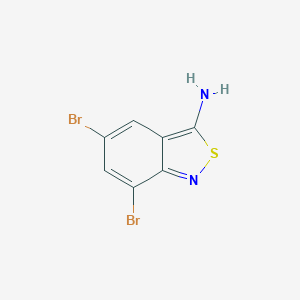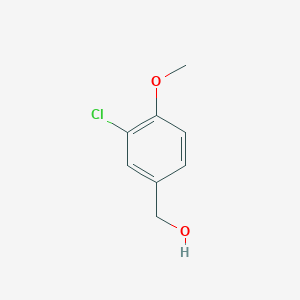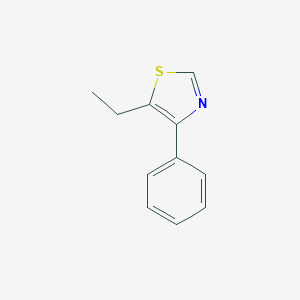
Thiazole, 5-ethyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-ethyl-4-phenyl- is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It contains a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Thiazole, 5-ethyl-4-phenyl- is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In addition, its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of Thiazole, 5-ethyl-4-phenyl-.
Effets Biochimiques Et Physiologiques
Thiazole, 5-ethyl-4-phenyl- has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. In addition, it has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Thiazole, 5-ethyl-4-phenyl- has also been shown to have analgesic properties, making it a potential candidate for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole, 5-ethyl-4-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of potential applications. In addition, it has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with Thiazole, 5-ethyl-4-phenyl-. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Thiazole, 5-ethyl-4-phenyl-. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the development of new applications for Thiazole, 5-ethyl-4-phenyl-. For example, it has been suggested that Thiazole, 5-ethyl-4-phenyl- may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Further research is needed to fully explore the potential applications of Thiazole, 5-ethyl-4-phenyl-.
Méthodes De Synthèse
Thiazole, 5-ethyl-4-phenyl- can be synthesized through various methods. One of the most common methods is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone, an aldehyde, and a thiol in the presence of a base. The reaction proceeds through a series of steps, which ultimately leads to the formation of Thiazole, 5-ethyl-4-phenyl-. Another method involves the reaction of 5-ethyl-2-phenylthiazolium iodide with sodium hydride in dimethylformamide. This method has been shown to be efficient and yields a high purity product.
Applications De Recherche Scientifique
Thiazole, 5-ethyl-4-phenyl- has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Thiazole, 5-ethyl-4-phenyl- has also been studied for its potential use as a corrosion inhibitor. Overall, Thiazole, 5-ethyl-4-phenyl- has a wide range of potential applications in various fields, making it an important compound for scientific research.
Propriétés
Numéro CAS |
14229-94-8 |
|---|---|
Nom du produit |
Thiazole, 5-ethyl-4-phenyl- |
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
LNGMWMFCNKYANI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CS1)C2=CC=CC=C2 |
SMILES canonique |
CCC1=C(N=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



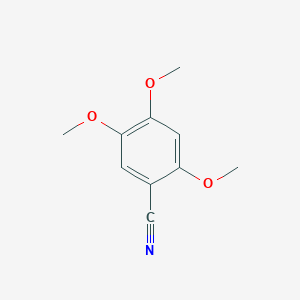
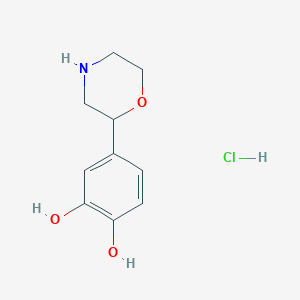
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
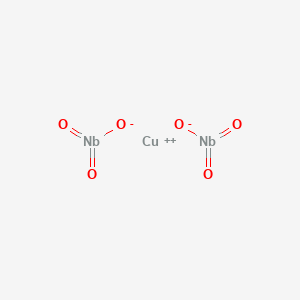
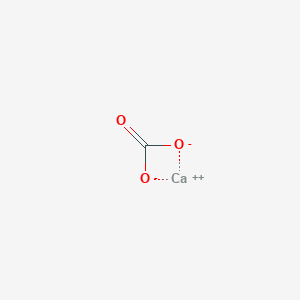
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
